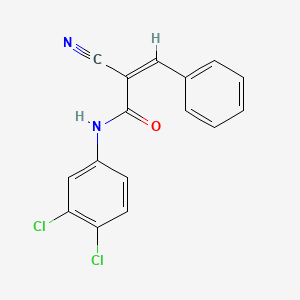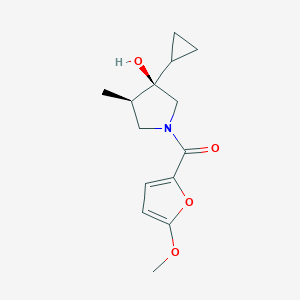![molecular formula C19H25N3O3 B5561779 2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine” is a complex organic molecule. It contains several functional groups including an isoxazole ring, a piperidine ring, and a pyridine ring. Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Piperidine is a heterocyclic compound containing a nitrogen atom in a six-membered ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The isoxazole ring is known to be reactive, particularly at the nitrogen and oxygen positions . The piperidine ring could potentially undergo reactions at the nitrogen position, while the pyridine ring is relatively stable but can participate in electrophilic substitution reactions.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine is involved in various synthetic processes and chemical reactions. For instance, the synthesis of pyridine derivatives involves reactions with nitrogen nucleophiles. One such reaction involves the oxidation of pyridinecarboxaldehydes with m-chloroperbenzoic acid, leading to the formation of pyridinyl-2-methyloxiranes, which react with cyclic amines like piperidine to produce β-aminoalcohols. These compounds exhibit strong intramolecular hydrogen bonding and are used in further synthetic applications (Avasthi & Knaus, 1981).
Cycloaddition Reactions
In another application, substituted isoxazoles, similar in structure to the given chemical, undergo cycloaddition reactions. These reactions involve acetylenic esters like dimethyl acetylenedicarboxylate and result in the formation of pyridine derivatives. The reaction mechanism proposed involves the formation of a complexed (β-keto vinyl)nitrene intermediate, highlighting the versatility of these compounds in creating diverse chemical structures (Kobayashi & Nitta, 1985).
Biological Evaluation
Compounds structurally related to 2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine have been evaluated for biological activities. A study on α, β-unsaturated ketones and fused pyridines revealed their potential antiviral and antitumor activities. These compounds, similar in structure to the chemical , were tested against various viruses and cancer cell lines, demonstrating the broader implications of these compounds in medicinal chemistry (El-Subbagh et al., 2000).
Crystallographic Studies
The molecular and crystal structures of derivatives of pyridine compounds have been extensively studied. These studies involve examining the conformation and packing of molecules in crystals, which is crucial for understanding the properties and potential applications of these compounds in material science and pharmaceuticals (Karthikeyan et al., 2010).
Propiedades
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14(2)10-16-11-18(25-21-16)19(23)22-9-5-7-17(12-22)24-13-15-6-3-4-8-20-15/h3-4,6,8,11,14,17H,5,7,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNMGGQGOFLJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC(C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({1-[(3-Isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)
![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)
![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)